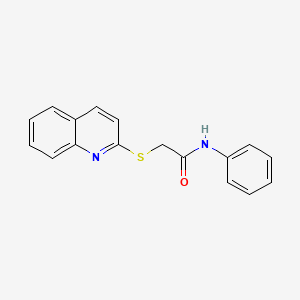

N-phenyl-2-(2-quinolinylthio)acetamide

Description

Properties

IUPAC Name |

N-phenyl-2-quinolin-2-ylsulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2OS/c20-16(18-14-7-2-1-3-8-14)12-21-17-11-10-13-6-4-5-9-15(13)19-17/h1-11H,12H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGFLHGCJKNFZRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The N-phenylacetamide core is common among analogs, but the sulfur-linked substituent dictates bioactivity. Key analogs include:

Key Observations:

- Electronic Effects: Electron-withdrawing groups (e.g., CF3 in piperazine derivatives) enhance anticonvulsant activity by improving CNS penetration . The quinolinyl group, with its electron-deficient aromatic system, may similarly modulate receptor binding.

- Steric Considerations: Bulky substituents like quinoline may hinder binding in some targets (e.g., proteases ) but improve affinity in others (e.g., sodium channels ).

Pharmacological Profiles

Anticonvulsant Activity:

- Piperazine Derivatives (e.g., Compound 20): ED50 = 30 mg/kg in MES tests; protection index (TD50/ED50) = 2.5, outperforming valproate .

- Pyrimidinylthio Analogs: No anticonvulsant data reported; primarily antiviral .

Antiviral Activity:

- Pyrimidinylthio Derivatives: Inhibit SARS-CoV 3CLpro (IC50 = 3 μM) .

- Quinolinylthio Compound: Unreported, but larger aromatic systems may interfere with protease active sites due to steric clashes.

Antimicrobial Activity:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-phenyl-2-(2-quinolinylthio)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step protocols, such as nucleophilic substitution between quinolinethiol derivatives and chloroacetamide intermediates. Reaction optimization includes controlling temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or THF) to enhance yield. Monitoring via thin-layer chromatography (TLC) ensures intermediate purity . For analogous compounds, alkylation of amines with 2-chloroacetamide derivatives under basic conditions (e.g., NaHCO₃) is effective .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- Nuclear Magnetic Resonance (NMR) : To confirm proton environments (e.g., singlet for methylene groups at δ ~3.8–4.0 ppm) and aromatic proton patterns .

- High-Performance Liquid Chromatography (HPLC) : For assessing purity (>95% recommended for biological assays) .

- X-ray Crystallography : To resolve molecular geometry and supramolecular interactions (e.g., N–H⋯O hydrogen bonding) .

Q. What analytical techniques are recommended for monitoring the compound’s stability under varying physiological conditions?

- Methodological Answer : Conduct accelerated stability studies using:

- UV-Vis Spectroscopy : Track degradation kinetics under acidic/alkaline conditions (pH 1–9).

- Mass Spectrometry (MS) : Identify degradation products (e.g., oxidation of thioether to sulfoxide) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability up to 300°C .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced anticonvulsant activity?

- Methodological Answer :

- Substituent Modification : Introduce electron-withdrawing groups (e.g., –CF₃) to the phenyl ring to improve CNS penetration and sodium channel binding .

- Pharmacophore Modeling : Use software like Schrödinger to identify critical interactions (e.g., hydrogen bonding with voltage-gated sodium channels) .

- In Vivo Screening : Prioritize derivatives showing >50% protection in the 6-Hz psychomotor seizure model, which predicts efficacy in therapy-resistant epilepsy .

Q. What strategies resolve contradictions between in vitro and in vivo anticonvulsant activity data?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma and brain concentrations via LC-MS to confirm bioavailability .

- Metabolite Screening : Identify active/inactive metabolites using hepatic microsome assays .

- Dose-Response Analysis : Reconcile discrepancies by testing higher doses in refractory models (e.g., MES vs. 6-Hz screens) .

Q. What methodological considerations are critical for analyzing the crystal structure to determine supramolecular interactions accurately?

- Methodological Answer :

- Twinning Analysis : Address twinned crystals (common in acetamides) using SHELXL’s TWIN/BASF commands .

- Hydrogen Bond Networks : Map N–H⋯O and C–H⋯π interactions with Mercury software to validate packing stability .

- Validation Tools : Use checkCIF to flag outliers in bond lengths/angles .

Q. How should experiments be designed to assess interaction with neuronal voltage-gated sodium channels?

- Methodological Answer :

- Radioligand Binding Assays : Use [³H]batrachotoxinin-A benzoate to measure displacement at site 2 of sodium channels (IC₅₀ values <10 µM indicate potency) .

- Electrophysiology : Perform whole-cell patch clamping on hippocampal neurons to quantify channel inactivation kinetics .

- Molecular Dynamics Simulations : Model ligand-channel docking using AutoDock Vina to predict binding modes .

Q. What experimental approaches elucidate the role of the quinolinylthio moiety in pharmacokinetics?

- Methodological Answer :

- LogP Determination : Measure partition coefficients to assess lipophilicity (target LogP ~2–3 for CNS penetration) .

- Plasma Protein Binding Assays : Use equilibrium dialysis to quantify unbound fractions .

- Cytochrome P450 Inhibition Studies : Evaluate metabolic stability via CYP3A4/2D6 isoform assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.